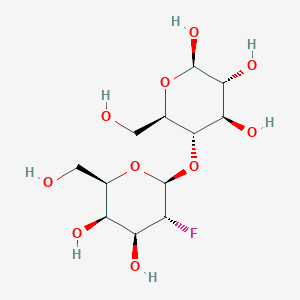
2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose involves multiple steps, starting from the corresponding bromo sugar. The key steps include:
Treatment with Dimethyl Selenide and a Reducing Agent: This step is used to obtain selenoglycosides from the corresponding bromo sugar.
Coupling with D-Galactosyl Selenolate: The D-galactosyl selenolate is obtained in situ from the corresponding isoselenouronium salt and is then coupled with either methyl iodide or a 4-O-trifluoromethanesulfonyl D-galactosyl moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
化学反応の分析
Types of Reactions
2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.
科学的研究の応用
2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose has several scientific research applications, including:
Biology: Used to study the binding of glycans with proteins and to chemically map their binding epitopes.
Industry: Used in the synthesis of other complex carbohydrates and as a building block for various chemical compounds.
作用機序
The mechanism of action of 2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose involves its interaction with specific molecular targets, such as beta-galactosidase . This enzyme catalyzes the hydrolysis of terminal non-reducing beta-D-galactose residues in beta-D-galactosides. The presence of the fluorine atom in the compound affects its hydrogen bonding abilities, which in turn influences its binding to proteins and other molecules .
類似化合物との比較
Similar Compounds
2-Fluoro-2-deoxy-D-glucose (FDG): A well-known radiopharmaceutical used in PET imaging.
2-Deoxy-2-fluoro-D-galactose: Another fluorinated sugar used in biochemical studies.
Uniqueness
2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose is unique due to its specific structural configuration and the presence of both fluorine and galactose moieties. This combination allows it to be used in a wide range of scientific applications, particularly in studies involving protein-carbohydrate interactions and imaging techniques.
特性
分子式 |
C12H21FO10 |
|---|---|
分子量 |
344.29 g/mol |
IUPAC名 |
(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C12H21FO10/c13-5-7(17)6(16)3(1-14)22-12(5)23-10-4(2-15)21-11(20)9(19)8(10)18/h3-12,14-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
InChIキー |
KWMZPXRIEZDXAQ-QRZGKKJRSA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)F)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)F)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


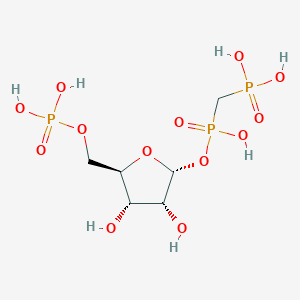
![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
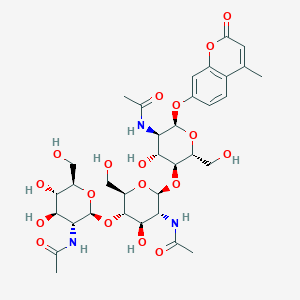
![[3-(4-{3-[3-Nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino]-2-(3-{4-[3-(3-nitro-5-[galactopyranosyloxy]-benzoylamino)-propyl]-piperazin-1-YL}-propyl-amino)-3,4-dioxo-cyclobutene](/img/structure/B10776627.png)
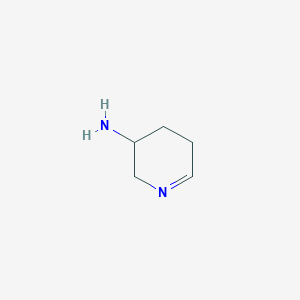

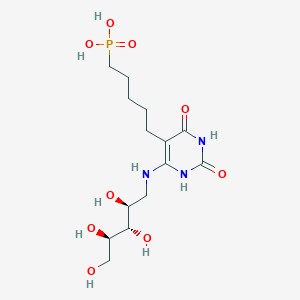
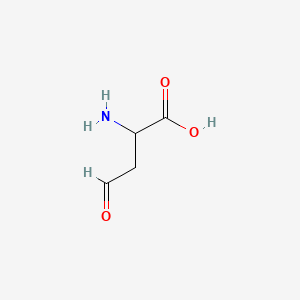
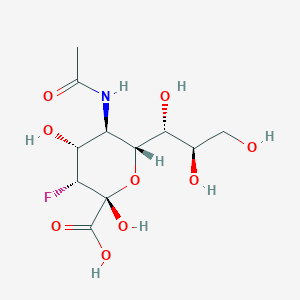
![n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B10776662.png)
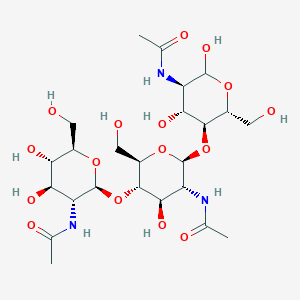
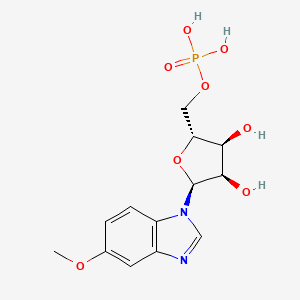
![(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid](/img/structure/B10776683.png)
![3-[(5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776691.png)
